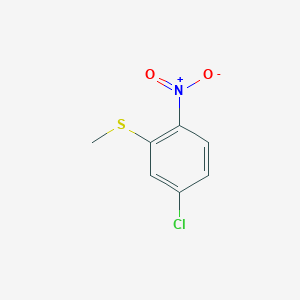
4-Chloro-2-(methylthio)-1-nitrobenzene
Descripción general
Descripción
4-Chloro-2-(methylthio)-1-nitrobenzene, also known as 4-chloro-2-methylthio-1-nitrobenzene, is an aromatic compound with a wide variety of applications in scientific research. It is a colorless solid that is soluble in most organic solvents and can be synthesized using a variety of methods. This compound has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects. We will also discuss the advantages and limitations of using this compound in laboratory experiments, as well as the potential future directions for research.
Aplicaciones Científicas De Investigación
Microbial Metabolism
4-Chloro-2-(methylthio)-1-nitrobenzene has been studied in the context of microbial metabolism. Research conducted by Tahara et al. (1981) focused on the metabolism of 2,4-dichloro-1-nitrobenzene by Mucor javanicus, which resulted in the formation of 4-chloro-2-methylthio-1-nitrobenzene as a metabolite. This study highlighted biological reactions such as the reduction of the nitro group and substitution of the ortho-chlorine atom by a methylthio group as mechanisms for metabolite formation (Tahara et al., 1981).
Organic Synthesis
In the field of organic synthesis, 4-Chloro-2-(methylthio)-1-nitrobenzene has been referenced in studies involving nucleophilic aromatic substitution under various conditions. Singh and Arora (1988) investigated the reaction of 1-chloro-4-nitrobenzene with dithiols under phase transfer conditions, which is relevant to the synthesis processes involving chlorinated nitrobenzenes (Singh & Arora, 1988).
Environmental Remediation
The environmental remediation aspect of 4-Chloro-2-(methylthio)-1-nitrobenzene is evident in studies on microbial degradation. Shah (2014) described the utilization of 1-chloro-4-nitrobenzene by a bacterial strain from the family Pseudomonad, highlighting the potential of microbial processes in degrading chlorinated nitrobenzenes for environmental applications (Shah, 2014).
Electrochemical Sensing
The compound has also been studied in the context of electrochemical sensing. Kingsford et al. (2018) developed an electrochemical sensor for detecting 1-chloro-4-nitrobenzene using carbon nanohorns and β-cyclodextrin, demonstrating the compound's relevance in analytical chemistry and environmental monitoring (Kingsford et al., 2018)
Propiedades
IUPAC Name |
4-chloro-2-methylsulfanyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHZDRDLBACDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380267 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)-1-nitrobenzene | |
CAS RN |
70019-41-9 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-chloro-2-(methylthio)-1-nitrobenzene formed in Mucor javanicus?
A1: Research indicates that Mucor javanicus metabolizes 2,4-dichloro-1-nitrobenzene through a glutathione conjugation pathway []. Initially, the compound reacts with glutathione to form S-(5-chloro-2-nitrophenyl) glutathione (2). This conjugate then undergoes further transformations, including the possible involvement of cysteine conjugate (3) and 5-chloro-2-nitrobenzenethiol (4), ultimately leading to the formation of 4-chloro-2-(methylthio)-1-nitrobenzene (5) and 4-chloro-2-methylthio-benzenamine (6) []. Further oxidation of these metabolites into sulfoxide and sulfone derivatives has also been observed [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
